| Parameter | Ribociclib | Palbociclib | Abemaciclib |
|---|---|---|---|
| IC₅₀ (CDK4) | 10 nM [1] [2] | 9-11 nM [1] [3] | 2 nM [1] [2] |
| IC₅₀ (CDK6) | 39 nM [1] [2] | 15 nM [1] | 5-9.9 nM [1] [2] |
| Structural Scaffold | 4-(Pyrazole-4-yl)-pyrimidine [4] | Pyrido [2,3-d] pyrimidine-7-one [1] | 4-(Pyrazole-4-yl)-pyrimidine [4] |
| Oral Bioavailability | ~66% [1] | ~46% [1] | ~45% [1] |
| Time to Peak (Tmax) | 1-4 hours [1] | 6-12 hours [1] | 4-6 hours [1] |
| Half-life (t₁/₂) | 29.7-54.7 hours [1] | 29 hours [1] | 18.3 hours [1] |
| Standard Dose | 600 mg once daily [1] | 125 mg once daily [1] | 150 mg twice daily [1] |
| Dosing Schedule | 21 days on, 7 days off [1] | 21 days on, 7 days off [1] | Continuous [1] |
| Primary Metabolism | CYP3A4 [1] | CYP3A4, SULT2A1 [1] | CYP3A4 [1] |
This compound is a highly selective, oral small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Its primary mechanism is to induce reversible G1 phase cell cycle arrest by targeting the CDK4/6-cyclin D-Rb-E2F signaling axis [1] [5] [6].
The diagram below illustrates the core pathway that this compound inhibits.
This compound inhibits the cyclin D-CDK4/6 complex, preventing Rb phosphorylation and S-phase entry.
In the canonical pathway, mitogenic signals (like estrogen in HR+ breast cancer) induce the expression of D-type cyclins. These cyclins bind to and activate CDK4 and CDK6. The active cyclin D-CDK4/6 complex initiates the phosphorylation of the retinoblastoma protein (Rb) [1] [5]. In its hypophosphorylated state, Rb binds and inactivates E2F transcription factors. Phosphorylation of Rb by CDK4/6 causes it to release E2F, which then activates the transcription of genes critical for DNA replication and progression into the S-phase of the cell cycle [1] [7]. This compound competitively binds to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb and thereby inducing a G1 phase arrest [4].
The selectivity of this compound is derived from its specific molecular interactions. Co-crystallization studies with CDK6 (PDB ID: 5l2t) reveal that its 2-aminopyrimidine moiety forms hydrogen bonds with Val101 in the kinase's hinge region. Furthermore, a pyrrole ring interacts with Phe98 via van der Waals forces, contributing to its binding affinity and inhibitory effect. The piperazine ring of this compound extends out of the protein cavity, which is thought to modulate hydrosolubility and enhance selectivity against other CDKs [4].
To investigate the effects and resistance mechanisms of this compound in a research setting, the following established protocols can be employed.
This method models acquired resistance by chronically exposing cells to increasing drug concentrations.
This protocol identifies gene expression changes associated with resistance.
Emerging evidence indicates that the mechanism of this compound extends beyond cell-autonomous cycle arrest to include modulation of the tumor immune microenvironment [7] [6].
A significant challenge in the clinic is the development of acquired resistance. Preclinical models reveal that resistance mechanisms can be drug-specific, suggesting a potential therapeutic strategy of switching between different CDK4/6 inhibitors [9].
Ribociclib specifically inhibits CDK4 and CDK6, which are kinases that form active complexes with D-type cyclins in response to mitogenic signals [1] [2]. In a normal cell cycle, the activated cyclin D-CDK4/6 complex phosphorylates the retinoblastoma protein (Rb) [1] [3] [2].
By inhibiting CDK4/6, this compound maintains Rb in its active, hypophosphorylated state, resulting in sustained cell cycle arrest at the G1/S checkpoint [4] [5] [6]. The following diagram illustrates this core pathway and the point of this compound's intervention.
This compound inhibits CDK4/6 to prevent Rb phosphorylation and induce G1 arrest.
The table below summarizes key quantitative data for this compound, including its pharmacological properties and efficacy metrics from preclinical studies.
| Parameter | Value / Finding | Context / Model | Source |
|---|---|---|---|
| IC₅₀ (Proliferation) | 76 - 280 nM | Panel of 7/9 RCC cell lines | [5] |
| Antiproliferative Effect (vs. Cytotoxicity) | More potent than apoptosis induction | RCC cell lines; distinct IC₅₀ values for proliferation vs. apoptosis | [5] |
| Bioavailability | 65.8% | After a single 600 mg oral dose | [4] |
| Protein Binding | 70% | Independent of concentration | [4] |
| Half-life (t₁/₂) | 32 hours (mean effective, steady-state) | In patients with advanced cancer | [4] |
| Primary Metabolic Route | CYP3A4 | Hepatic metabolism | [4] |
| Synergy in Combination | Synergistic effect (CI <1) with 5-FU | HT-29 & SW480 colorectal cancer cells | [7] |
| Rb-dependent vs. Independent Effects | Cytotoxicity retained, albeit reduced, in Rb knock-down models | MCF-7 breast cancer cells (HR+, HER2-) | [6] |
Here are detailed methodologies for key experiments used to establish this compound's mechanism of action and efficacy in research settings.
This protocol is used to determine the inhibitory concentration 50 (IC₅₀) of this compound [5] [6].
This protocol evaluates this compound's induction of G1 cell cycle arrest [6].
This protocol confirms the on-target effect of this compound by detecting reduced levels of phosphorylated Rb [5] [6].
The experimental workflow for these key assays is summarized in the following diagram.
Core experimental workflow for profiling this compound activity from viability screening to mechanistic confirmation.
Research explores this compound combined with other agents to enhance efficacy or overcome resistance, though findings vary by cancer type and agent.
Ribociclib is a highly selective, orally bioavailable inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Its primary mechanism of action is to disrupt the cyclin D-CDK4/6-p16-retinoblastoma (Rb) pathway, a critical regulator of the G1 to S phase cell cycle transition [1] [2].
The diagram below illustrates the core pathway and the point of inhibition by this compound:
Figure 1: this compound inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and G1/S cell cycle progression.
In cancer, this pathway is frequently disrupted, leading to uncontrolled proliferation. By selectively inhibiting CDK4/6, this compound prevents the phosphorylation of Rb, maintaining it in its active, E2F-bound state. This results in potent G1 phase cell cycle arrest and suppression of genes required for S phase entry [1] [2].
This compound demonstrates potent anti-proliferative effects across a wide spectrum of cancer cell lines, particularly those that are Rb-positive.
Table 1: this compound In Vitro Efficacy in Various Cancer Models
| Cancer Type | Cell Line / Model | Key Genetic Features | Experimental Readout | Key Findings / IC₅₀ |
|---|---|---|---|---|
| Nasopharyngeal Carcinoma (NPC) [3] | HK1 | High pRB expression | Cell growth inhibition (96h), Cell cycle analysis (G0/G1 arrest), Western Blot (pRB, Cyclin D1) | IC₅₀: 1.42 ± 0.23 µM |
| HK1-LMP1 | EBV-positive | Cell growth inhibition (96h) | IC₅₀: 2.18 ± 0.70 µM | |
| C666-1 | EBV-positive, weak p53 expression | Cell growth inhibition (96h), Cell cycle analysis (G0/G1 arrest), Apoptosis (Cleaved PARP) | IC₅₀: 8.26 ± 0.92 µM | |
| Breast Cancer [4] [2] | CAMA-1 (Sensitive) | ER+, Rb-positive | 3D spheroid growth, Coculture facilitation assays | Sensitive to this compound monotherapy |
| CAMA-1 (Resistant) | ER+, Developed resistance | 3D spheroid growth, Coculture facilitation assays | Tolerant to high-dose this compound (400 nM) | |
| Broad Panel Screening [2] | Various | Rb1 loss of function | Large-scale cell viability screens | A consistent negative predictor of sensitivity to this compound. |
| CCND1 amplification, CDKN2A loss | Large-scale cell viability screens | Positive predictors of sensitivity. |
Below are the methodologies for key experiments cited in the search results, which can be adapted for in vitro research.
1. Cell Growth Inhibition and IC₅₀ Determination (NPC Study) [3]
2. Cell Cycle Analysis by Flow Cytometry (NPC Study) [3]
3. Protein Expression Analysis by Western Blot (NPC Study) [3]
4. 3D Spheroid Co-culture Facilitation Assay (Breast Cancer Study) [4]
A major focus of preclinical research is understanding and overcoming resistance to CDK4/6 inhibition.
Key Resistance Mechanism: Facilitation
Promising Combination: PI3K Inhibition
The MONALEESA program consists of three pivotal Phase III trials that evaluated ribociclib in distinct clinical settings. The core design and patient populations for each trial are summarized below.
| Trial | Clinical Setting | Patient Population | Intervention | Control | Primary Endpoint |
|---|---|---|---|---|---|
| MONALEESA-2 (NCT01958021) [1] [2] [3] | First-line | Postmenopausal women with HR+, HER2- advanced breast cancer [1] | This compound + Letrozole [1] | Placebo + Letrozole [1] | Progression-free Survival (PFS) [3] |
| MONALEESA-3 (NCT02422615) [1] | First-line or after ≤1 line of prior endocrine therapy | Postmenopausal women with HR+, HER2- advanced breast cancer [1] | This compound + Fulvestrant [1] | Placebo + Fulvestrant [1] | Progression-free Survival (PFS) |
| MONALEESA-7 (NCT02278120) [1] [4] | First-line | Pre/perimenopausal women with HR+, HER2- advanced breast cancer [1] | This compound + Endocrine Therapy (Tamoxifen or NSAI) + Goserelin [1] [4] | Placebo + Endocrine Therapy + Goserelin [1] [4] | Progression-free Survival (PFS) |
The MONALEESA trials demonstrated consistent and significant improvements in progression-free survival with this compound combinations across all patient subgroups.
| Trial | Key Efficacy Results | Common Grade 3/4 Adverse Events |
|---|
| MONALEESA-2 | • Median PFS: 25.3 months (this compound + Letrozole) vs 16.0 months (Placebo + Letrozole); HR 0.568 [2]. • Subgroup (de novo disease): Median PFS not reached (this compound) vs 16.4 months (Placebo); HR 0.45 [3]. • Overall Response Rate (ORR): 42.5% (this compound) vs 28.7% (Placebo) in all patients [2]. | Neutropenia, Leukopenia [3]. The safety profile was manageable, with no evidence of cumulative toxicity with longer follow-up [2]. | | MONALEESA-3 | this compound + Fulvestrant significantly improved PFS in postmenopausal patients who were treatment-naive or had received ≤1 line of prior endocrine therapy [1]. | Information on specific common adverse events not available in search results. | | MONALEESA-7 | this compound significantly improved PFS in combination with tamoxifen or a non-steroidal aromatase inhibitor and goserelin in pre/perimenopausal women [1]. | Information on specific common adverse events not available in search results. |
1. Mechanism of CDK4/6 Inhibition this compound is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases play a critical role in cell cycle progression. The diagram below illustrates the signaling pathway and site of action for this compound.
This compound inhibits CDK4/6, preventing Rb phosphorylation and E2F-mediated cell cycle progression.
2. Key Experimental Protocols The MONALEESA trials shared a core methodology. A representative overview using MONALEESA-2 as an example is provided below.
The MONALEESA program solidified this compound as a foundational treatment in HR+, HER2- advanced breast cancer:
The core pharmacokinetic (PK) drug-drug interaction (DDI) data for Ribociclib is summarized in the following tables, which consolidate findings from clinical studies and model-based predictions.
Table 1: this compound as a Victim Drug (Object of CYP3A4 Modulation)
| CYP3A4 Modulator | Study Population | This compound Dose | Change in this compound Exposure (vs. control) | Clinical Recommendation |
|---|---|---|---|---|
| Ritonavir (Strong Inhibitor) | Healthy Volunteers | 400 mg (single dose) | AUC ↑ 221% (3.2-fold); C~max~ ↑ 67% [1] [2] | Avoid concomitant use. If necessary, reduce this compound dose. [2] |
| Ritonavir (Strong Inhibitor) | Cancer Patients (PBPK prediction) | 600 mg (multiple dose) | AUC ↑ 31% [1] | - |
| Rifampin (Strong Inducer) | Healthy Volunteers | Not Specified | AUC ↓ 89% [1] | Avoid concomitant use. [1] |
Table 2: this compound as a Perpetrator Drug (Inhibitor of CYP Enzymes)
| Co-administered Substrate | Study Population | This compound Dose | Change in Substrate Exposure (vs. control) | Clinical Recommendation |
|---|---|---|---|---|
| Midazolam (CYP3A4 substrate) | Healthy Volunteers | 400 mg (multiple doses) | AUC ↑ 280% (3.8-fold) [1] | Avoid concomitant use with sensitive CYP3A4 substrates with a narrow therapeutic index. [1] |
| Midazolam (CYP3A4 substrate) | Cancer Patients (PBPK prediction) | 600 mg (multiple doses) | AUC ↑ 485% (5.85-fold) [1] | - |
| Caffeine (CYP1A2 substrate) | Healthy Volunteers | 400 mg (multiple doses) | AUC ↑ 20% [1] | - |
The quantitative data in the tables above are derived from a combination of rigorous clinical trials and supportive in vitro studies. Here are the key methodological approaches.
The clinical data are primarily based on dedicated phase I DDI studies, often conducted in healthy volunteers, using a randomized, open-label, crossover design [1] [2].
PBPK modeling is used to extrapolate DDI data and guide labeling.
In vitro studies are critical for elucidating the mechanistic basis of DDIs.
The following diagram illustrates the core metabolic and interaction pathways of this compound.
This compound is metabolized by CYP3A4 and also inhibits it, creating a dual interaction profile.
Based on the available evidence, here are the key mechanistic insights:
As a CYP3A4 Victim: this compound is primarily cleared by CYP3A4-mediated metabolism. Coadministration with strong CYP3A4 inhibitors like ritonavir significantly reduces its clearance, leading to a substantial increase in systemic exposure, which heightens the risk of adverse events such as neutropenia and QTc prolongation [1] [2] [4]. Conversely, strong inducers like rifampin can drastically reduce this compound exposure, potentially leading to subtherapeutic concentrations and loss of efficacy [1].
As a CYP3A4 Perpetrator: Multiple doses of this compound result in sufficiently high concentrations to cause potent inhibition of CYP3A4, significantly increasing the exposure of co-administered sensitive substrates like midazolam [1] [3]. This necessitates caution with drugs that have a narrow therapeutic index.
Resistance to CDK4/6 inhibitors like this compound is typically categorized into cell cycle-specific and non-specific mechanisms. The tables below summarize the key pathways and the altered genes/proteins involved.
Table 1: Categorization of Key Resistance Mechanisms
| Mechanism Category | Specific Pathway/Alteration | Functional Consequence in the Cell |
|---|---|---|
| Cell Cycle-Specific | Loss of RB1 function [1] [2] | Renders the primary target of CDK4/6 inactive; cell cycle becomes independent of CDK4/6 control. |
| Activation of CDK2 [1] | Provides a bypass mechanism for G1/S phase progression via cyclin E-CDK2 complex. | |
| Amplification of CCNE1/2 (Cyclin E) [1] | Drives CDK2 activation and promotes S-phase entry. | |
| Upregulation of alternative kinases (PLK1, AukB) [3] [4] | Shifts cell cycle dependency to G2/M phase regulators. | |
| Cell Cycle-Nonspecific | Transcriptional heterogeneity & clonal diversity [5] | Increases tumor adaptability and reduces long-term drug sensitivity. |
| Activation of upstream signaling (e.g., EGFR) [6] | Activates survival pathways that compensate for cell cycle blockade. |
Table 2: Key Genes and Proteins in this compound Resistance
| Gene / Protein | Role in Resistance | Experimental / Clinical Evidence |
|---|---|---|
| RB1 | Tumor suppressor; primary target of CDK4/6 [1] [2] | Loss or mutation confers resistance in preclinical models [1]. |
| CCNE1 | Encodes Cyclin E; activates CDK2 [1] | Amplification is a well-established mechanism of resistance [1]. |
| PLK1 | Polo-like Kinase 1; regulates G2/M phase [3] [4] | Upregulated in resistant cells; its inhibition (Volasertib) induces apoptosis [3] [4]. |
| AukB | Aurora Kinase B; regulates G2/M phase [3] [4] | Upregulated in resistant cells; its inhibition (Barasertib) is effective [3] [4]. |
| CDK6 | Cyclin-Dependent Kinase 6 [1] | Amplification can promote resistance, potentially through kinase-independent functions [1]. |
| p16INK4A | Encoded by CDKN2A; inhibits CDK4/6 [1] [2] | Overexpression can deplete the target of this compound, leading to resistance [1]. |
The following diagram synthesizes these mechanisms into a unified signaling pathway, illustrating how they converge to drive resistance.
Overview of key signaling pathways in this compound resistance.
To study these mechanisms, robust preclinical models are essential. The following section details established protocols for generating resistant cell lines and assessing aggressive phenotypes.
Table 3: Key Experimental Protocols for Studying Resistance
| Experimental Goal | Protocol Summary | Key Readouts & Assays |
|---|
| Generation of Resistant Cell Lines | Chronic treatment of parental ER+ cells (e.g., MCF-7, T47D) with increasing doses of this compound (0–600 nM) over ~8 months. Cells are maintained at each dose for three generations [3]. | - Dose-response curves
The workflow for establishing and validating these resistant models can be visualized as follows:
Key steps in generating and validating this compound-resistant cancer cell models.
Understanding resistance mechanisms directly informs the development of novel therapeutic strategies. The most promising approaches involve rational drug combinations and targeting of non-cell cycle pathways.
Targeting the G2/M Phase: A 2025 study identified that this compound-resistant cells frequently upregulate kinases that control the G2/M phase of the cell cycle, such as PLK1 and Aurora Kinase B (AukB). The resistant cells showed high sensitivity to the PLK1 inhibitor volasertib and the AukB inhibitor barasertib. This suggests that upon developing resistance to G1/S blockade, cancer cells become reliant on G2/M progression, creating a new therapeutic vulnerability [3] [4].
Combination with EGFR Inhibition: Research has shown that this compound can induce a senescent state in cancer cells that is maintained by EGFR signaling. Combining this compound with EGFR inhibitors was effective at targeting these senescent cells and countering a broad-based drug tolerance that emerges with CDK4/6 inhibitor treatment [6].
Addressing Tumor Heterogeneity: Single-cell transcriptomic studies reveal that resistance is not driven by a single uniform change but rather by significant intra- and inter-tumor heterogeneity. Resistant tumors show greater transcriptional variability and clonal diversity. This heterogeneity challenges the use of single biomarkers and suggests that future therapies may need to target multiple pathways simultaneously or sequentially based on the specific subclones present [5].
Mechanism of Action: The ribociclib and letrozole combination provides a dual attack on hormone receptor-positive (HR+) breast cancer cell proliferation. This compound, a cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, blocks the transition from the G1 to the S phase of the cell cycle. Letrozole, an aromatase inhibitor, reduces estrogen production, thereby depriving the cancer cells of a key growth signal. Their synergistic action leads to enhanced suppression of cancer cell growth [1].
Clinical Applications and Trial Data: This combination has been evaluated across different stages of breast cancer, from the presurgical setting to advanced metastatic disease. The key efficacy outcomes from major clinical trials are summarized in the table below.
| Trial Name / Population | Phase | Patient Population | Key Efficacy Findings | Primary Endpoint(s) |
|---|
| NEOLBC (BOOG 2017-01) [2] | II | Postmenopausal, early-stage, luminal (HR+, HER2-), stage II/III breast cancer (n=66 randomized) | • CCCA: 35.3% (RL) vs 31.3% (CT); (p=0.73) • Similar pathologic response • Less overall toxicity than CT | Complete Cell-Cycle Arrest (CCCA; Ki67<2.5%) in surgical specimen | | CompLEEment-1 (Italian subpopulation) [3] | IIIb | HR+, HER2- Advanced Breast Cancer (n=554) | • Median TTP: 26.7 months (95% CI, 24.8-NE) • ORR: 28.2% • CBR: 71.7% | Safety and tolerability | | Window-of-Opportunity [1] | Early | Postmenopausal, HR+, HER2- early breast cancer (n=14) | • Mean Ki67 reduction: 96% (this compound 400mg + Letrozole) and 92% (this compound 600mg + Letrozole) vs 69% (Letrozole alone) | Antiproliferative response per Ki67 levels | | MINI Trial [4] | Ib/II | HR+, HER2- positive Metastatic Breast Cancer (n=90 overall) | • Median PFS: 30.4 months • ORR: 60.7% • CBR: 84.5% | PFS (Phase 2) |
Safety Profile: The combination has a known and manageable safety profile. The most common adverse events (AEs) are hematologic, primarily neutropenia [3] [4]. In the CompLEEment-1 Italian subpopulation, all-grade AEs occurred in 98.9% of patients, with grade ≥3 AEs in 77.8% [3]. The MINI trial reported a similar profile, with any-grade AEs in all patients and grade ≥3 AEs in 77.8% [4]. Regular monitoring of complete blood counts and liver function is recommended.
1. Neoadjuvant Protocol for Early Breast Cancer (Based on NEOLBC Trial [2])
2. Protocol for Advanced Breast Cancer (Based on CompLEEment-1 Trial [3])
3. Protocol for HER2-Positive Advanced Breast Cancer (Based on MINI Trial [4])
The following diagrams, generated using Graphviz DOT language, illustrate the mechanistic pathway and a clinical trial workflow for this combination therapy.
The combination of this compound and letrozole represents a significant advancement in the treatment of HR+ breast cancer. Clinical evidence supports its use not only as a highly effective first-line treatment in the advanced setting but also as a promising, less toxic alternative to neoadjuvant chemotherapy in selected patients with early-stage disease [2] [3]. Ongoing research continues to expand its potential applications, including in HER2-positive disease [4]. The provided protocols and data summaries offer a framework for researchers and clinicians to understand and implement this targeted therapy approach.
Breast cancer remains a leading cause of cancer-related mortality worldwide, with hormone receptor-positive, HER2-negative subtypes representing a significant proportion of cases. Ribociclib, a selective cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, has emerged as a cornerstone treatment for advanced breast cancer in combination with endocrine therapy. However, its therapeutic potential is limited by poor aqueous solubility and intermediate permeability, characteristics of a Biopharmaceutics Classification System (BCS) Class IV drug. Additionally, this compound undergoes extensive first-pass metabolism via cytochrome P450 3A4 and functions as a P-glycoprotein substrate, further reducing its oral bioavailability and requiring high dosing frequencies that often lead to dose-dependent adverse effects including neutropenia [1] [2] [3].
Hybrid lipid-polymer nanoparticles (PLNs) represent an advanced drug delivery platform that combines the advantageous properties of both liposomal and polymeric nanoparticle systems. These hybrid nanoparticles offer enhanced biocompatibility, improved drug loading capacity, controlled release kinetics, and increased circulation time compared to single-component nanocarriers. The polymeric core provides structural integrity and sustained release characteristics, while the lipid shell enhances biocompatibility and facilitates cellular uptake. Recent studies have demonstrated that this compound-loaded PLNs significantly improve biopharmaceutical performance, including a 6.5-fold increase in maximum concentration (Cmax) and a 5.6-fold enhancement in area under the curve (AUC) in preclinical models [1] [2] [3].
This protocol details the optimized formulation, characterization, and evaluation of this compound-loaded hybrid lipid-polymer nanoparticles, providing researchers with a comprehensive framework for developing enhanced this compound delivery systems for oncology applications.
The formulation optimization employed a Box-Behnken statistical design with Design-Expert software (version 11.0.0; Stat-Ease Inc., Minneapolis, MN, USA) to systematically evaluate the impact of critical formulation variables on key quality attributes of the nanoparticles [2] [3].
Table 1: Independent and Dependent Variables in Box-Behnken Design
| Category | Variable | Levels |
|---|---|---|
| Independent Variables | PLGA type | 50:50, 75:25 |
| PLGA concentration (mg/mL organic phase) | 10, 20, 30 | |
| Tristearin concentration (mg/mL organic phase) | 5, 10, 15 | |
| Kolliphor P188 concentration (% w/v) | 0.5, 1.0, 1.5 | |
| Dependent Variables | Particle size (nm) | Minimize |
| Zeta potential (mV) | Maximize | |
| Loading capacity | Maximize |
The experimental design generated 34 formulations to comprehensively map the design space and identify optimal factor combinations. The optimized formulation (F1) consisted of PLGA 75:25 (30 mg/mL), tristearin (10 mg/mL), and Kolliphor P188 (1.5% w/v) [2] [3].
Protocol: Double Emulsion Solvent Evaporation Method
The following workflow illustrates the complete preparation process for this compound-loaded hybrid nanoparticles:
Step-by-Step Procedure:
Organic Phase Preparation: Dissolve 10 mg this compound and the designated quantity of PLGA polymer (10-30 mg/mL) in ethyl acetate as the organic solvent. Add the specified concentration of tristearin (5-15 mg/mL) to the organic phase with gentle heating if necessary to ensure complete dissolution [2] [3].
Aqueous Phase Preparation: Prepare an aqueous solution of Kolliphor P188 at the specified concentration (0.5-1.5% w/v) in purified water. Filter through a 0.45 μm membrane filter to remove any particulate matter [4].
Primary Emulsion Formation: Add the organic phase to the aqueous surfactant solution in a 1:3 ratio (organic:aqueous). Emulsify using a probe sonicator at 100 W for 30-60 seconds in an ice bath to form a stable water-in-oil (W/O) primary emulsion [2] [3].
Secondary Emulsion Formation: Transfer the primary emulsion to a larger volume of outer aqueous phase containing the same surfactant (Kolliphor P188, 0.5-1.5% w/v) in a 1:10 ratio. Subject the mixture to a second sonication cycle at 100 W for 60-90 seconds in an ice bath to form a water-in-oil-in-water (W/O/W) double emulsion [1] [2].
Solvent Evaporation: Stir the double emulsion continuously at 800-1000 rpm for 4-6 hours at room temperature to allow complete evaporation of the organic solvent. This step results in the formation of solid nanoparticles [3].
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C. Collect the nanoparticle pellet and wash twice with distilled water to remove excess surfactant and unencapsulated drug [2] [4].
Final Preparation: Resuspend the nanoparticles in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) for immediate use or lyophilize for long-term storage. For lyophilization, add cryoprotectants such as trehalose or mannitol (5% w/v) prior to freezing [4].
Critical Parameters:
Protocol: Dynamic Light Scattering (DLS)
Protocol: Ultrafiltration-Centrifugation Method
Protocol: Atomic Force Microscopy (AFM)
Protocol: Dialysis Bag Method
Table 2: Characterization Parameters of Optimized this compound-Loaded Nanoparticles
| Parameter | Hybrid Lipid-Polymer Nanoparticles | Nanostructured Lipid Carriers | Conventional Formulation |
|---|---|---|---|
| Particle Size (nm) | 266.9 ± 4.61 | 79.29 ± 3.53 - 114.23 ± 2.75 | N/A |
| Polydispersity Index | < 0.3 | 0.242 ± 0.021 - 0.649 ± 0.043 | N/A |
| Zeta Potential (mV) | Not specified | Not specified | N/A |
| Encapsulation Efficiency (%) | 59.1 ± 2.57 mg/mL | 86.07 ± 3.14 - 87.7 ± 1.79 | N/A |
| Drug Loading | High | High | Low |
| In Vitro Release (24h) | 100% at pH 6.8 (600 min), 100% at pH 1.2 (90 min) | 84.97 ± 3.37% - 86.71 ± 8.14% | Significantly lower |
| Ex Vivo Permeation | Significant enhancement | 1.91-1.95 fold increase | Baseline |
| Bioavailability Enhancement | 6.5-fold (Cmax), 5.6-fold (AUC) | 3.54-fold | Baseline |
Protocol: MTT Assay
Protocol: Everted Gut Sac Technique
Protocol: Animal Model Administration
The following diagram illustrates the key mechanisms through which this compound-loaded nanoparticles enhance therapeutic efficacy:
Table 3: Common Formulation Challenges and Solutions
| Problem | Possible Cause | Solution |
|---|---|---|
| Large Particle Size | Insufficient sonication energy | Increase sonication time/amplitude; use probe sonicator instead of bath |
| High lipid/polymer concentration | Reduce solid content; optimize surfactant concentration | |
| High PDI | Irregular emulsion formation | Maintain constant temperature during emulsification; optimize stirring rate |
| Rapid solvent evaporation | Control evaporation rate; use larger volume of external phase | |
| Low Encapsulation Efficiency | Drug partitioning to external phase | Increase lipid phase viscosity; adjust inner/outer phase ratios |
| Drug solubility issues | Modify lipid composition; use drug-lipid complexation | |
| Rapid Drug Release | Poor encapsulation | Optimize polymer molecular weight; increase lipid layer thickness |
| Surface-adsorbed drug | Increase washing steps; include surface coating | |
| Particle Aggregation | Insufficient surfactant | Optimize surfactant type and concentration; add secondary stabilizer |
| Ionic strength of medium | Use lower ionic strength buffers; include cryoprotectant for lyophilization |
The developed hybrid lipid-polymer nanoparticles for this compound delivery represent a significant advancement in formulation strategies for BCS Class IV drugs. The optimized system demonstrates enhanced biopharmaceutical properties, including significantly improved dissolution rates, increased intestinal permeability, and substantially higher oral bioavailability compared to conventional formulations. The Quality by Design approach ensures robust and reproducible manufacturing processes, while comprehensive characterization confirms appropriate physicochemical properties for oral delivery.
These application notes provide researchers with a detailed protocol for the preparation, characterization, and evaluation of this compound-loaded nanoparticles. The technology platform has potential applications for other challenging drug molecules with similar biopharmaceutical limitations, contributing to the advancement of nanomedicine strategies in oncology therapeutics.
The administration schedule and dose selection are designed to maximize efficacy while managing toxicity.
For research and clinical application, the following protocol details are critical.
Dose interruption and reduction are the primary strategies for managing adverse events. The following workflow outlines the management process for the most common toxicities.
The tables below provide specific dose modification protocols based on the type and severity of the adverse event [2].
Table: Management of Hematologic and Hepatobiliary Toxicity
| Toxicity | Grade | Action | Dose Adjustment after Recovery |
|---|---|---|---|
| Neutropenia | Grade 3 (ANC 500-<1000/mm³) | Interrupt dose | Resume at same dose. If recurs, resume at next lower dose. |
| Grade 3 with fever/infection | Interrupt dose | Resume at next lower dose. | |
| Grade 4 (ANC <500/mm³) | Interrupt dose | Resume at next lower dose. | |
| Hepatobiliary | Grade 3 (ALT/AST >5-20 x ULN) | Interrupt dose | Resume at next lower dose. If recurs, discontinue. |
| Grade 4 (ALT/AST >20 x ULN) | Discontinue permanently | – | |
| ALT/AST >3 x ULN + Bilirubin >2 x ULN | Discontinue permanently | – |
Table: Management of Other Notable Toxicities
| Toxicity | Grade / Finding | Action | Dose Adjustment after Recovery |
|---|
| QTc Prolongation | >480 to 500 ms | Interrupt dose | Early BC: Resume same dose. Metastatic BC: Resume at lower dose. | | | >500 ms | Interrupt dose | Resume at next lower dose. If recurs, discontinue. | | | With life-threatening arrhythmia | Discontinue permanently | – | | Other Non-Hematologic | Grade 3 | Interrupt dose | Resume at same dose. If recurs, resume at lower dose. | | | Grade 4 | Disconsider permanently | – |
The recommended dose reduction levels are [2]:
Ribociclib (Kisqali) is an orally bioavailable, selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor approved for the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative (HR+/HER2-) breast cancer in both early and advanced settings. [1] By inhibiting CDK4/6, this compound prevents phosphorylation of the retinoblastoma tumor suppressor protein (Rb), leading to G1 phase cell cycle arrest and reduced cellular proliferation. [1] The drug is typically administered at a starting dose of 600 mg once daily on a 3-weeks-on/1-week-off schedule, with dose reductions to 400 mg or 200 mg available for toxicity management. [1] [2]
Table 1: Scheduled Clinical Assessments for this compound Therapy
| Assessment Type | Baseline | Cycle 1 Day 14 | Cycle 2 Day 1 | Cycle 2 Day 14 | Cycles 3-6 Day 1 | Beyond Cycle 6 |
|---|---|---|---|---|---|---|
| ECG (QTcF) | Required [5] | Required [5] | As clinically indicated [5] | As clinically indicated [5] | As clinically indicated [5] | As clinically indicated [5] |
| Complete Blood Count | Required [5] | Required [5] | Required [5] | Required [5] | Required [5] | As clinically indicated [5] |
| Liver Function Tests | Required [5] | Required [5] | Required [5] | Required [5] | Required [5] | As clinically indicated [5] |
| Electrolytes | Required [5] | As clinically indicated [5] | As clinically indicated [5] | As clinically indicated [5] | As clinically indicated [5] | As clinically indicated [5] |
Table 2: this compound Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Bioavailability | 65.8% (at 600 mg) | [1] |
| Time to Cmax | 2.4 hours (median) | [1] |
| Half-life | 32.0 hours (mean) | [1] |
| Protein Binding | 70% (concentration-independent) | [3] |
| Primary Metabolic Pathway | CYP3A4-mediated oxidation | [1] [3] |
| Apparent Oral Clearance | 25.5 L/h (at 600 mg steady-state) | [3] |
| Volume of Distribution | 1090 L (at steady-state) | [3] |
| Proposed TDM Target (Ctrough) | 732 ng/mL | [6] |
| Food Interactions | No clinically relevant impact | [1] |
This compound exhibits substantial interindividual variability in pharmacokinetics, necessitating therapeutic drug monitoring in research settings. [6] Exposure-safety analyses demonstrate concentration-dependent relationships with both neutropenia and QTcF interval prolongation, supporting dose reductions to 400 mg and 200 mg for managing adverse events while maintaining efficacy. [1] Recent research has investigated a 400 mg starting dose, which showed reduced incidence of QTcF prolongation and neutropenia but did not demonstrate noninferiority for overall response rate compared to the 600 mg dose, supporting the current standard dosing approach with subsequent dose reduction for toxicity management. [2]
Sample Pretreatment: Protein precipitation with methanol followed by dilution of the supernatant with an aqueous mobile phase. [6]
Chromatographic Conditions:
Analytical Performance:
This method enables simultaneous quantification of CDK4/6 inhibitors (palbociclib, this compound, abemaciclib), abemaciclib metabolites (M2 and M20), and letrozole in human plasma, making it particularly suitable for clinical research involving combination therapies. [6]
Sample Collection: DBS samples obtained simultaneously with plasma samples in advanced breast cancer patients
Extraction Protocol:
Method Validation:
The DBS method provides a less invasive alternative for therapeutic drug monitoring and is particularly valuable for remote sample collection in outpatient settings or clinical trials with limited access to venipuncture facilities.
Figure 1: Comprehensive workflow for this compound clinical monitoring and analytical quantification, illustrating the integration of patient assessment schedules with laboratory methodologies for therapeutic drug monitoring.
Figure 2: this compound mechanism of action within the context of combination therapy with endocrine treatment, illustrating the dual targeting of estrogen receptor signaling and cell cycle progression pathways in HR+/HER2- breast cancer.
Cardiac safety represents a critical component of this compound monitoring due to its potential to cause QTcF interval prolongation. The drug carries a warning for QT prolongation in the FDA label, distinguishing it from other CDK4/6 inhibitors. [8] Current guidelines recommend against initiating this compound in patients with QTcF ≥450 ms and suggest treatment interruption if QTcF exceeds 500 ms until resolution to <481 ms, with potential dose reduction upon resumption. [8]
Recent research utilizing 24-hour rhythm Holter ECG monitoring demonstrated that this compound has a low risk of causing early cardiotoxicity. [8] In a study of 42 metastatic breast cancer patients, no significant differences in rhythm Holter results were observed between baseline and third month of treatment, and no patients developed clinical cardiotoxicity. [8] However, real-world evidence suggests that cardiovascular adverse events with CDK4/6 inhibitors may extend beyond QT prolongation to include hypertension, cardiomyopathy/heart failure, atrial fibrillation/flutter, ischemic heart disease, and pericardial disease, with median time to development of approximately 2.3 months. [8]
To address monitoring challenges, Novartis offers an ECG Device Monitoring Program providing KardiaMobile 6L ECG devices for both in-office and direct-to-patient use, enabling convenient QTcF assessment without additional costs to patients or providers. [5] This program facilitates compliance with the intensive early-cycle monitoring requirements while minimizing burden on healthcare systems and patients.
The comprehensive monitoring framework for this compound integrates rigorous clinical assessment with advanced analytical methodologies to optimize therapeutic outcomes while managing treatment-associated toxicities. The scheduled monitoring requirements, particularly concentrated within the first six treatment cycles, reflect the concentration-dependent nature of key adverse events such as neutropenia and QTcF prolongation.
Recent research advances support the potential for therapeutic drug monitoring to individualize dosing strategies, particularly through validated LC-MS/MS methods that enable simultaneous quantification of this compound and endocrine therapy partners. [6] The development of dried blood spot methodologies further expands opportunities for decentralized therapeutic drug monitoring and enhanced adherence assessment. [7]
Future directions in this compound monitoring include the refinement of therapeutic targets based on exposure-response relationships, validation of predictive biomarkers for toxicity risk stratification, and integration of digital health technologies for remote patient monitoring. As clinical experience with this compound continues to expand in both metastatic and early breast cancer settings, these monitoring protocols provide a critical foundation for maximizing therapeutic benefit while ensuring patient safety throughout the treatment course.
The table below summarizes the key storage and handling conditions for this compound based on available information.
| Parameter | Specification |
|---|---|
| Storage Temperature | Refrigerate in the original container; can also be stored at room temperature for up to 2 months [1]. |
| Storage Location | A dry location is recommended [1]. |
| Original Packaging | Must be stored in the original, labeled blister pack; should not be stored in a pillbox [1]. |
| Handling Precautions | Caregivers should wear gloves or pour pills directly without touching them. Hands should be washed before and after handling [1]. |
| Special Populations | Pregnant or nursing women should not prepare the dose [1]. |
| Disposal | Unused medication should not be flushed or thrown in the trash. Consult an oncology team or pharmacy for proper disposal [1]. |
The following workflow outlines a general methodology for assessing this compound's effects on cell viability, based on a recent research publication [2]. You can adapt parameters like cell lines, treatment duration, and concentrations for your specific research goals.
The search results lack detailed protocols for techniques like animal studies, pharmacokinetic analysis, or compound formulation. To find this information, I suggest you:
This compound (Kisqali) is an orally bioavailable, selective small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) that has revolutionized treatment for hormone receptor-positive/human epidermal growth factor receptor 2-negative (HR+/HER2-) advanced breast cancer. As a research compound, this compound induces G1 cell cycle arrest by specifically blocking the formation of cyclin D1-CDK4/6 complexes and inhibiting retinoblastoma (RB) protein phosphorylation, thereby restoring RB-mediated cell cycle control. The drug demonstrates favorable pharmacokinetic properties with rapid absorption (median T~max~ 2.4 hours), mean half-life of 32.0 hours, and oral bioavailability of 65.8% at the 600 mg clinical dose. This compound is primarily metabolized by hepatic CYP3A4 enzymes (approximately 84% of total elimination), which has significant implications for drug-drug interaction studies and dosing considerations in both preclinical and clinical settings [1].
The development of robust in vivo models for this compound testing is essential for understanding its therapeutic potential, mechanisms of action, and interactions in complex biological systems. These models span traditional rodent models, patient-derived xenografts, and sophisticated combination therapy approaches that more accurately recapitulate the human disease state. Preclinical studies have been instrumental in establishing this compound's efficacy profile, safety parameters, and optimal dosing strategies before advancing to human trials. Furthermore, these models provide critical insights into drug penetration, distribution, and metabolism that inform clinical trial design and therapeutic applications across different cancer types [2].
In vivo evaluation of this compound utilizes several well-characterized animal models, each offering distinct advantages for specific research applications. The selection of an appropriate model system depends on the research question, endpoint measurements, and translational relevance required for the study. The most commonly employed models include immunocompetent rodents, immunodeficient xenograft hosts, and patient-derived xenograft (PDX) systems, each providing different levels of biological complexity and clinical predictability.
The following table summarizes the key in vivo models used in this compound research and their primary applications:
Table 1: In Vivo Models for this compound Preclinical Testing
| Model Type | Description | Applications | Advantages | Limitations |
|---|---|---|---|---|
| Sprague-Dawley Rats | Immunocompetent rodents weighing 230±30 g [3] | Pharmacokinetic studies, drug-drug interactions | Established PK parameters, suitable for multiple sampling | Species-specific metabolic differences |
| Patient-Derived Xenografts (PDX) | Immunodeficient mice implanted with human NPC tumor biopsies [2] | Efficacy testing, combination therapy evaluation | Maintains original tumor heterogeneity, clinically predictive | Engraftment variability (45% success rate), time-consuming |
| Cell Line-Derived Xenografts | Immunodeficient mice implanted with established cancer cell lines (e.g., NPC models) [2] | Single-agent efficacy, mechanism of action studies | High reproducibility, rapid tumor growth | Limited tumor heterogeneity |
| Syngeneic Models | Immunocompetent mice with murine tumor cells | Combination with immunotherapy studies | Intact immune system, studies of tumor microenvironment | Species-specific drug metabolism |
The Sprague-Dawley rat model has been extensively utilized for pharmacokinetic investigations and drug-drug interaction studies, particularly for assessing this compound's impact on the exposure of concomitant medications such as direct oral anticoagulants. In these studies, rats are typically acclimated under specific pathogen-free conditions with a 12-hour light/dark cycle, temperature of 23±2°C, and relative humidity of 50%±10%, with food withheld for 12 hours prior to drug administration to standardize experimental conditions [3]. For efficacy evaluation, PDX models have emerged as particularly valuable tools because they maintain the original tumor heterogeneity and molecular characteristics of human cancers, thereby offering enhanced predictive value for clinical response. Notably, PDX models of nasopharyngeal carcinoma (NPC) have demonstrated successful engraftment in approximately 45% of cases, enabling meaningful evaluation of this compound's antitumor activity in difficult-to-model malignancies [2].
When designing in vivo studies with this compound, researchers must consider several critical factors to ensure scientifically valid and translatable results. The tumor biology and molecular characteristics of the model should align with the proposed mechanism of action, prioritizing models with documented RB expression, cyclin D1 overexpression, or CDK pathway activation. The immunological context required for the research question dictates whether immunocompetent or immunodeficient models are appropriate, particularly when investigating combinations with immunomodulatory agents. Practical considerations such as engraftment rates, tumor growth kinetics, and cost constraints also influence model selection, with cell line-derived xenografts typically offering faster results than PDX models. Finally, metabolic compatibility between the model species and humans should be evaluated, especially for pharmacokinetic and toxicity studies, as differences in drug metabolism enzymes may affect this compound exposure and metabolite formation [3] [2].
Well-designed pharmacokinetic studies are essential for understanding this compound's behavior in biological systems and its potential interactions with concomitant medications. A recently published investigation in Frontiers of Pharmacology provides an exemplary protocol for assessing the pharmacokinetic interactions between this compound and direct oral anticoagulants (rivaroxaban and apixaban) in a rat model [3]. This study employed a comprehensive approach with nine experimental groups (n=6 per group) to systematically evaluate different dosing scenarios and potential mitigation strategies for clinically significant interactions.
The group assignments in this protocol included: (1) this compound monotherapy, (2) apixaban monotherapy, (3) rivaroxaban monotherapy, (4) this compound with standard-dose rivaroxaban, (5) this compound with standard-dose apixaban, (6) this compound with reduced-dose rivaroxaban, (7) this compound with reduced-dose apixaban, (8) staggered administration of this compound and rivaroxaban, and (9) staggered administration of this compound and apixaban. This robust design enabled researchers not only to identify interactions but also to test potential clinical management strategies such as dose reduction and administration timing adjustments. To achieve steady-state blood concentrations, this compound was administered for five half-lives prior to pharmacokinetic sampling, following established pharmacokinetic principles for thorough assessment [3].
Proper drug formulation is critical for achieving reliable and reproducible exposure in preclinical studies. In the aforementioned drug-drug interaction study, this compound was suspended in methylcellulose (MC), while rivaroxaban was prepared in hydroxypropyl methylcellulose (HPMC), and apixaban was suspended in 5% DMSO in water. All formulations were administered orally to mimic the clinical route of administration and assess first-pass metabolism effects. Blood samples were collected at predetermined time points following administration and analyzed using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), a highly sensitive and specific method for quantifying drug concentrations in biological matrices [3].
The pharmacokinetic parameters calculated from these studies typically include area under the curve (AUC), maximum concentration (C~max~), time to maximum concentration (T~max~), clearance (CL~z~/F), and volume of distribution (V~z~/F). These parameters provide comprehensive insight into the extent and rate of drug exposure, absorption, and elimination characteristics. In the specific drug interaction study, this compound significantly increased exposure to both rivaroxaban and apixaban, with a more pronounced effect on rivaroxaban (approximately 2.4-fold increase in AUC~0-t~) compared to apixaban (approximately 60.82% increase in exposure). Mechanistic investigations using qRT-PCR revealed that this compound reduced the expression of Cyp3a1 and Abcg2 in rat intestine, providing insight into the molecular basis for these clinically relevant interactions [3].
The following diagram illustrates the molecular mechanism of action of this compound and its effect on the cell cycle regulation:
Figure 1: this compound Mechanism of Action in HR+ Breast Cancer Cells
This compound exerts its antitumor effects through highly selective inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6), with biochemical assays demonstrating approximately 5-fold greater inhibition of CDK4 compared to CDK6 [4]. In hormone receptor-positive (HR+) breast cancer cells, estrogen signaling activates the estrogen receptor (ER), which functions as a transcription factor that increases expression of cyclin D1. Subsequently, cyclin D1 binds to and activates CDK4/6 complexes, which then phosphorylate the retinoblastoma (RB) tumor suppressor protein. Phosphorylated RB releases E2F transcription factors, driving transition from the G1 to S phase of the cell cycle and promoting uncontrolled cellular proliferation. This compound specifically interrupts this pathway by binding to CDK4/6, thereby maintaining RB in its active, hypophosphorylated state that suppresses E2F-mediated transcription and induces G1 cell cycle arrest [1] [2].
The preferential inhibition of CDK4 over CDK6 represents an important pharmacological characteristic of this compound, as CDK4 has been identified as a key driver of proliferation in HR+/HER2- breast cancer. Preclinical data demonstrates that this compound inhibits CDK4 with up to 8-fold greater potency than CDK6 in cellular assays, potentially contributing to its therapeutic efficacy in this malignancy [4]. This selective inhibition strategy potentially enhances the therapeutic window by preserving CDK6-mediated physiological functions in normal cells while effectively suppressing tumor proliferation driven by CDK4 activation.
The following diagram outlines the standardized workflow for conducting this compound pharmacokinetic studies in rodent models:
Figure 2: Standardized Workflow for Rodent Pharmacokinetic Studies
The pharmacokinetic evaluation workflow begins with a 7-day acclimation period under standardized laboratory conditions (12-hour light/dark cycle, temperature 23±2°C, relative humidity 50%±10%) to minimize stress-related variability in drug metabolism [3]. Following acclimation, animals are randomized into experimental groups using a stratified method that ensures balanced weight distribution across groups. For drug interaction studies, this typically includes monotherapy groups, combination therapy groups, and groups testing various mitigation strategies such as dose reduction or staggered administration. Test articles are prepared following standardized formulation protocols—this compound is suspended in methylcellulose, while companion drugs may require different vehicles such as hydroxypropyl methylcellulose or DMSO aqueous solutions based on their physicochemical properties [3].
The dosing phase typically involves oral administration to mimic the clinical route, with this compound often administered for five half-lives prior to pharmacokinetic sampling to achieve steady-state concentrations. Blood sampling occurs at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) to adequately characterize the absorption, distribution, and elimination phases. Samples are processed to plasma and analyzed using UPLC-MS/MS methods that are rigorously validated for specificity, sensitivity, linearity, accuracy, and precision according to regulatory guidelines. Finally, non-compartmental pharmacokinetic analysis is performed using specialized software to calculate critical parameters including AUC~0-t~, AUC~0-∞~, C~max~, T~max~, t~1/2~, CL~/F~, and V~z~/F~, which collectively provide comprehensive insight into this compound's pharmacokinetic behavior and interaction potential [3].
This compound has demonstrated significant antitumor activity across multiple preclinical models, both as a single agent and in combination regimens. In nasopharyngeal carcinoma (NPC) models, this compound monotherapy achieved concentration-dependent growth inhibition with IC~50~ values ranging from 1.42 ± 0.23 µM to 8.26 ± 0.92 µM across different cell lines after 96 hours of exposure [2]. The drug consistently induced G0/G1 cell cycle arrest and reduced phosphorylated RB levels in a dose-dependent manner, confirming its mechanism-based activity. Notably, this compound treatment resulted in almost complete growth inhibition (>95%) at 96 hours across all tested NPC cell lines, demonstrating potent cytostatic effects [2].
Combination strategies have shown particular promise for enhancing this compound's efficacy. In NPC patient-derived xenograft models, the combination of this compound (200 mg/kg) with the PI3Kα-specific inhibitor alpelisib (50 mg/kg) demonstrated significant synergistic effects, with the combination treatment inducing substantially greater tumor volume reduction compared to either agent alone (p < 0.01) [2]. This combination approach leverages the complementary inhibition of parallel pathways driving cell cycle progression and survival, potentially addressing compensatory mechanisms that limit the efficacy of single-agent targeted therapies. Similarly, in hormone receptor-positive cancers, the combination of this compound with endocrine therapies such as letrozole has demonstrated enhanced efficacy, forming the preclinical foundation for the successful MONALEESA clinical trial program in advanced breast cancer [5].
Optimizing dosing regimens is critical for maximizing antitumor efficacy while managing potential toxicities in preclinical models. The standard this compound dosing regimen used in many xenograft studies is 200 mg/kg administered orally once daily, often following an intermittent schedule (3 weeks on/1 week off) to mirror clinical dosing patterns [2]. However, alternative schedules including continuous dosing have also been evaluated. For combination studies with endocrine therapies, this compound is typically administered alongside letrozole (2.5 mg/kg/day) or fulvestrant to achieve continuous pathway suppression [5].
The treatment duration in preclinical efficacy studies varies based on the model characteristics and experimental endpoints. For patient-derived xenograft models with established tumors (typically reaching 30-40 mm³), treatment usually continues for 2-4 weeks, with tumor volume measurements conducted 2-3 times weekly using caliper measurements and calculated using the formula: volume = (length × width²)/2 [2]. Beyond tumor volume assessment, additional endpoints often include evaluation of biomarker modulation (e.g., phospho-RB suppression), histopathological analysis, and molecular profiling to confirm mechanism-based activity and identify potential resistance mechanisms. These comprehensive efficacy assessments provide critical insights for clinical translation and inform optimal dosing strategies for human trials.
The formulation of this compound for preclinical studies requires careful consideration of its physicochemical properties to ensure adequate bioavailability and reproducible exposure. This compound is a weak base with pH-dependent solubility, demonstrating high solubility in acidic conditions (>2.4 mg/mL at pH up to 4.5) but more limited solubility at neutral pH (0.3 mg/mL at pH 7.5) [1]. For most in vivo studies, the standard formulation approach utilizes a suspension in 0.5% methylcellulose, which provides adequate stability and homogeneity for oral administration [3]. This formulation strategy has demonstrated sufficient bioavailability in rodent models to achieve clinically relevant exposure levels, with simulations suggesting approximately 65.8% absorption of the standard 600 mg dose in humans, mainly occurring in the small intestine [1].
Vehicle selection is particularly important for combination therapy studies where multiple agents with different solubility profiles must be co-administered. In drug interaction studies, this compound suspended in methylcellulose has been successfully co-administered with rivaroxaban prepared in hydroxypropyl methylcellulose (HPMC) and apixaban suspended in 5% DMSO in water [3]. These compatible formulation approaches enable reliable assessment of combination effects without confounding by formulation-related interactions or bioavailability issues. For all formulations, fresh preparation is recommended shortly before administration, with appropriate quality control measures to ensure uniform drug distribution and accurate dosing throughout the study period.
Recent research has explored innovative formulation strategies to enhance this compound's delivery characteristics and potentially improve its therapeutic index. One promising approach involves the development of nanostructured lipid carriers (NLCs) designed to overcome the inherent bioavailability limitations of conventional formulations. These advanced systems have demonstrated impressive characteristics, including an average particle size of 79.29 ± 3.53 nm, polydispersity index of 0.242 ± 0.021, and encapsulation efficiency of 86.07 ± 3.14% [6].
When formulated as NLCs, this compound showed significantly enhanced release characteristics, with cumulative drug release of 84.97 ± 3.37% over 24 hours compared to conventional suspensions [6]. Ex vivo skin permeation studies conducted on rodent models revealed that the NLC formulation resulted in a 1.91-fold increase in skin permeability compared to this compound suspension, with confocal microscopy confirming enhanced penetration into deeper epidermal layers [6]. These advanced delivery systems hold particular promise for topical applications in skin malignancies or for improving localized delivery, potentially expanding this compound's therapeutic applications beyond systemic administration while minimizing systemic exposure and associated toxicities.
The recommended starting dose of this compound in clinical practice is 600 mg once daily administered on a schedule of 21 days on treatment followed by 7 days off, in combination with endocrine therapy [1]. This dosing regimen was established based on phase 1 dose-finding studies and has demonstrated significant progression-free and overall survival benefits in the MONALEESA clinical trial program [5]. However, this compound treatment is associated with characteristic adverse events, including neutropenia (occurring in 71.6-77.3% of patients in clinical trials, with grade 3/4 events in 57.1-63.6%), QTc interval prolongation, and less frequently, hepatotoxicity [1].
The AMALEE phase 2 randomized clinical trial directly compared the standard 600 mg starting dose with a reduced 400 mg dose to evaluate whether the lower dose could maintain efficacy while reducing toxicities [7]. The results demonstrated that while the 400 mg dose showed lower rates of QTcF prolongation (12.5 vs 19.7 milliseconds at cycle 1 day 15) and reduced grade 3/4 neutropenia (41.0% vs 58.5%), it did not meet noninferiority criteria for overall response rate compared to the 600 mg dose (48.9% vs 56.1%) [7]. These findings support the current recommendation to initiate treatment at 600 mg with subsequent dose reductions to 400 mg or 200 mg as needed for toxicity management, rather than beginning with a lower starting dose.
In preclinical studies, this compound is typically administered at doses ranging from 50-200 mg/kg in rodent models, with the specific dose selected based on the research objectives and model characteristics [3] [2]. For pharmacokinetic and drug interaction studies, doses are often calculated to achieve exposures comparable to human therapeutic levels, while efficacy studies may employ maximum tolerated doses to evaluate antitumor activity. The selection of an appropriate preclinical dose requires consideration of species differences in metabolism, protein binding, and drug distribution to ensure translational relevance.
Comprehensive toxicity assessment in preclinical studies includes regular monitoring of hematological parameters (complete blood count with differential), clinical chemistry (liver enzymes, renal function markers), and electrocardiographic parameters (QT interval monitoring) where feasible [3]. Additionally, detailed histopathological examination of major organs (liver, kidney, heart, gastrointestinal tract) during terminal procedures provides valuable insights into potential organ-specific toxicities. These thorough safety assessments not only ensure animal welfare compliance but also generate critical data predicting potential human toxicities and informing risk mitigation strategies in clinical trials.
This compound represents a paradigm-shifting targeted therapy for HR+/HER2- breast cancer and potentially other malignancies characterized by cell cycle dysregulation. The systematic application of well-designed in vivo models—including traditional rodent pharmacokinetic studies, cell line-derived xenografts, and patient-derived xenograft models—has been instrumental in elucidating its mechanism of action, therapeutic potential, and optimal clinical application. Standardized protocols for study design, drug formulation, dosing, and endpoint assessment are essential for generating robust, reproducible, and translatable preclinical data.
The continued refinement of this compound-based combination strategies, advanced drug delivery systems, and biomarker-driven patient selection approaches will further enhance its therapeutic utility. Additionally, ongoing research addressing special populations, such as the evaluation of pharmacogenomic influences on this compound metabolism in Black patients through studies like LEANORA, represents an important step toward personalized dosing and equitable treatment outcomes [8]. As this compound's applications expand into adjuvant settings and novel cancer indications, well-executed preclinical studies will remain foundational for guiding clinical development strategies and maximizing patient benefit.
This compound is administered in different starting doses based on the clinical setting. The following table outlines the standard dose levels and reduction steps [1] [2] [3].
| Clinical Context | Starting Dose | First Reduction | Second Reduction | Discontinuation Criterion |
|---|---|---|---|---|
| Early Breast Cancer (EBC) | 400 mg once daily | 200 mg once daily | Not applicable | If dose reduction below 200 mg/day is required [2] [3] |
| Advanced/Metastatic Breast Cancer (mBC) | 600 mg once daily | 400 mg once daily | 200 mg once daily | If dose reduction below 200 mg/day is required [1] [3] [4] |
Dose modifications are required for specific adverse reactions. The management strategies below are based on severity grading from the Common Terminology Criteria for Adverse Events (CTCAE) [3] [4].
| Adverse Reaction | CTCAE Grade | Recommended Management Action |
|---|---|---|
| Hematologic: Neutropenia [3] [4] | Grade 3 (ANC 500 - <1000/mm³) | Interrupt dose until recovery to Grade ≤2, then resume at the same dose level. If recurs, interrupt until recovery, then resume at next lower dose. |
| Grade 3 with fever and/or infection | Interrupt dose until recovery to Grade ≤2, then resume at the next lower dose level. | |
| Grade 4 (ANC <500/mm³) | Interrupt dose until recovery to Grade ≤2, then resume at the next lower dose level. | |
| Hepatobiliary Toxicity [3] [4] | Grade 3 (ALT/AST >5 - 20 x ULN) | Interrupt dose until recovery to baseline, then resume at the next lower dose level. If Grade 3 recurs, discontinue. |
| ALT/AST >3 x ULN with Bilirubin >2 x ULN (in absence of cholestasis) | Discontinue this compound. | |
| QTc Prolongation [3] [4] | QTcF >480 - 500 msec | Interrupt dose until QTcF resolves to ≤480 msec. For EBC, resume at same dose; for mBC, resume at next lower dose. If recurs, resume at next lower dose. |
| QTcF >500 msec | Interrupt dose until QTcF resolves to ≤480 msec, then resume at next lower dose level. If recurs, discontinue. | |
| Associated with serious arrhythmia | Permanently discontinue. | |
| Interstitial Lung Disease (ILD)/Pneumonitis [3] [4] | Grade 2 (symptomatic) | Interrupt dose until recovery to Grade ≤1, then consider resuming at next lower dose level. If recurs, discontinue. |
| Grade 3/4 (severe/life-threatening) | Permanently discontinue. | |
| Other Non-Hematologic Toxicities [3] [4] | Grade 3 | Interrupt dose until recovery to Grade ≤1, then resume at the same dose level. If recurs, resume at next lower dose level. |
| Grade 4 | Permanently discontinue. |
Rigorous baseline assessment and ongoing monitoring are critical for patient safety and protocol adherence.
Pre-Treatment Assessments (Prior to Cycle 1):
Routine Monitoring Schedule:
Hepatic Impairment:
Renal Impairment:
Concomitant Use with Strong CYP3A Inhibitors: Concomitant use should be avoided. If coadministration with a strong CYP3A inhibitor (e.g., ketoconazole, clarithromycin) is unavoidable, the following dose modifications are recommended [3] [4]:
The following diagram illustrates the logical workflow for managing adverse events and making dose modification decisions.
Adherence to a strict monitoring schedule is crucial, especially during the initial cycles of treatment, to proactively manage neutropenia [1] [2].
The table below outlines the recommended schedule for Complete Blood Count (CBC) monitoring:
| Treatment Cycle | Recommended Monitoring Time Points |
|---|---|
| Cycle 1 | Day 1 and Day 14 [2] |
| Cycle 2 | Day 1 and Day 14 [2] |
| Cycles 3-6 | At the beginning of each cycle (Day 1) [2] |
| After 6 Cycles | Prior to the beginning of each cycle, and as clinically indicated [1] [2] |
Ribociclib-induced neutropenia is managed through dose interruptions and reductions, not with growth factors like granulocyte colony-stimulating factor (G-CSF) [2]. The algorithm below outlines the management protocol based on neutrophil count.
The corresponding dose reduction levels for this compound are standardized as follows [3] [4]:
| Dose Reduction Level | Recommended Dosage |
|---|---|
| Starting Dose | 600 mg (3 x 200 mg tablets) once daily |
| First Reduction | 400 mg (2 x 200 mg tablets) once daily |
| Second Reduction | 200 mg (1 x 200 mg tablet) once daily |
| Further Reduction | Discontinue treatment [3] |
Understanding the mechanism and expected incidence of neutropenia is key for risk assessment and protocol design.
| Data Source / Trial | Incidence of Grade 3/4 Neutropenia |
|---|---|
| MONALEESA Trials (600 mg) | 58% - 61% [6] [1] [7] |
| AMALEE Trial (600 mg arm) | 58.5% [6] |
| AMALEE Trial (400 mg arm) | 41.0% [6] |
| Febrile Neutropenia Rate | Approximately 1% - 2% [1] [2] |
A 2024 study also highlights that a pharmacist-driven monitoring approach significantly improved adherence to recommended laboratory monitoring, leading to more timely interventions during the first treatment cycle [7].
Q1: How does this compound-induced neutropenia differ from chemotherapy-induced neutropenia? The key difference is the underlying mechanism. Chemotherapy kills rapidly dividing cells, including neutrophil precursors, leading to prolonged recovery. This compound reversibly arrests these cells in the G1 phase of the cell cycle, resulting in a more rapid and predictable recovery once the drug is withheld [5] [2]. This is why the incidence of febrile neutropenia is significantly lower with this compound (~1%) compared to many chemotherapies [1] [2].
Q2: Should this compound be permanently discontinued for grade 4 neutropenia? No, permanent discontinuation is not the first step. The standard protocol is to interrupt the this compound dose until neutrophil recovery to ≤ Grade 2 (ANC ≥ 1.0 x 10⁹/L). Upon recovery, treatment should be resumed at the next lower dose level [3] [2]. Discontinuation is only recommended if a dose reduction below 200 mg per day is required [3].
Q3: Is there evidence for using a lower starting dose of this compound to prevent neutropenia? Yes, recent research has explored this. The phase 2 AMALEE trial investigated a 400 mg starting dose versus the standard 600 mg. While the 400 mg dose showed a significantly lower rate of grade 3/4 neutropenia (41.0% vs. 58.5%) and fewer patients requiring dose reductions, it did not meet non-inferiority criteria for overall response rate compared to the 600 mg dose [6]. Therefore, the evidence continues to support a 600 mg starting dose, with subsequent reduction to 400 mg to manage toxicities, as the standard of care [6].
The table below summarizes findings from a 2024 systematic review and meta-analysis of 14 randomized controlled trials, which provides a high-level, quantitative comparison of QT prolongation risk across the class of CDK4/6 inhibitors [1].
| CDK4/6 Inhibitor | Relative Risk (RR) of Any Grade QTc Prolongation (95% CI) | Risk of Grade 3 QTc Prolongation |
|---|---|---|
| Ribociclib | RR = 3.12 (2.09 to 4.65) | Exclusively reported with this compound |
| Palbociclib | RR = 1.51 (1.05 to 2.15) | Not reported |
| Abemaciclib | Not significantly increased | Not reported |
| All CDK4/6i (Pooled) | RR = 2.35 (1.67 to 3.29) | - |
For researchers designing clinical studies or evaluating safety protocols, the following monitoring schedule and management strategies are recommended based on the prescribing information [2].
The intensive monitoring phase occurs within the first two cycles, with no scheduled assessments beyond Cycle 6 for patients without issues [2].
The workflow for managing patients on this compound can be visualized as follows, illustrating the key decision points for dose management based on ECG results:
Dose adjustments are a primary management strategy for adverse reactions. This compound is available in 200 mg tablets, and adjustments are made in a stepwise manner by reducing the number of tablets [3].
For scientists in drug development, the following research areas provide context for monitoring and management strategies.
Novartis offers an ECG Device Monitoring Program that provides eligible practices and patients with an AliveCor KardiaMobile 6L device. This can be used for in-office assessments or at home, allowing for rapid ECG readings that fit into various workflows. The program is provided at no direct cost, though a board-certified cardiologist overread is an option [2].
Hepatotoxicity is a recognized adverse event associated with CDK4/6 inhibitors. For ribociclib, the following monitoring protocols are recommended:
The following table summarizes the standard dose adjustment strategies for this compound based on the severity of hepatotoxicity, as defined by the Common Terminology Criteria for Adverse Events (CTCAE) [1] [4].
| Toxicity Grade | ALT/AST Elevation Criteria (without Bilirubin >2x ULN) | Recommended Action |
|---|---|---|
| Grade 1 | >ULN to 3x ULN | No dose adjustment required. |
| Grade 2 | >3x to 5x ULN | Interrupt dose until recovery to ≤ baseline grade, then resume at the same dose. If Grade 2 recurs, resume at the next lower dose. |
| Grade 3 | >5x to 20x ULN | Interrupt this compound until recovery to baseline or Grade ≤1. Resume at the next lower dose. If Grade 3 recurs, discontinue this compound. |
| Grade 4 | >20x ULN | Permanently discontinue this compound. |
| Combined | ALT/AST >3x ULN AND Total Bilirubin >2x ULN (in the absence of cholestasis) | Permanently discontinue therapy, irrespective of baseline grade [1]. |
This compound Dose Reduction Scheme [1]:
For cases that require dose interruption, the following strategic approaches are supported by recent evidence:
The workflow below summarizes the key decision points in managing hepatotoxicity.
For researchers designing preclinical or clinical studies, the following protocol outlines key steps for assessing causality and managing hepatotoxicity.
Objective: To systematically identify, grade, and manage suspected this compound-induced liver injury in a clinical or research setting.
Materials: Equipment for serum analysis (ALT, AST, Alkaline Phosphatase, Total Bilirubin), serological test kits for viral hepatitis (HAV, HBV, HCV, HEV), autoantibody panels (ANA, ASMA, anti-LKM1), and imaging equipment (Liver Ultrasound).
Procedure:
The following workflow outlines the ribociclib dose adjustment process for managing adverse events.
Key Principles for Implementation:
This table lists common adverse reactions and the corresponding management actions as observed in clinical trials.
| Adverse Event | Frequency in Clinical Trials | Recommended Management Action |
|---|---|---|
| Neutropenia | Very Common (Most frequent cause for reduction) [2] [4] [3] | Monitor blood counts. For grade 3/4, dose interruption and/or reduction is effective [2]. |
| Hepatotoxicity (Increased ALT/AST) | Common [2] [5] | Monitor liver function. Manage with dose interruption and/or reduction as needed [2]. |
| QTc Prolongation | Common [5] | Monitor ECG and electrolytes. Dose reduction from 600 mg to 400 mg significantly reduces QTcF prolongation [5]. |
| Leukopenia | Common [3] | Manage with dose reduction [3]. |
| Adverse Event | Severity / Criteria | Recommended Management |
|---|---|---|
| Hepatotoxicity [1] [2] | Grade 2 (ALT/AST >3-5 x ULN) | Interrupt dose until recovery to ≤ Grade 1, then resume at same dose. If recurs, resume at next lower dose. |
| Grade 3 (ALT/AST >5-20 x ULN) | Interrupt dose until recovery to ≤ Grade 1, then resume at next lower dose. If recurs, discontinue. | |
| Grade 4 (ALT/AST >20 x ULN) | Permanently discontinue. | |
| ALT/AST >3x ULN + Bilirubin >2x ULN (without cholestasis) | Permanently discontinue. | |
| Neutropenia [1] [2] | Grade 3 (ANC 500-1000/mm³) | Interrupt dose until recovery to ≤ Grade 2, then resume at same dose. If recurs, interrupt until recovery, then resume at next lower dose. |
| Grade 3 with fever (Febrile Neutropenia) | Interrupt dose until recovery of neutropenia to ≤ Grade 2, then resume at next lower dose. | |
| Grade 4 (ANC <500/mm³) | Interrupt dose until recovery to ≤ Grade 2, then resume at next lower dose. |
| QTc Prolongation [1] [2] | QTcF >480 ms and ≤500 ms | Interrupt dose until QTcF resolves to ≤480 ms. • eBC: Resume at same dose. • mBC: Resume at next lower dose. | | | QTcF >500 ms | Interrupt dose until QTcF resolves to ≤480 ms, then resume at next lower dose. If recurs, discontinue. | | Other Adverse Reactions [1] | Grade 3 | Interrupt dose until recovery to ≤ Grade 1, then resume at same dose. If recurs, resume at next lower dose. | | | Grade 4 | Permanently discontinue. |
Adherence to the following monitoring schedules is critical for the early detection and management of adverse events.
Here are answers to common technical questions about ribociclib nanoparticle formulation:
Q1: What are the main challenges in formulating this compound nanoparticles, and what strategies can help?
Q2: My formulation has low encapsulation efficiency. What factors should I investigate?
Q3: The in vitro drug release profile is not optimal. What could be the cause?
Q4: Are there any critical drug-drug interactions to consider for in vivo studies?
The table below consolidates key quantitative data from successful this compound nanoparticle formulations to serve as a benchmark for your experiments.
| Formulation Parameter | Hybrid Lipid-Polymer Nanoparticle (PLN) | Cocrystal (RBC-RES) | Nanostructured Lipid Carrier (NLC) |
|---|---|---|---|
| System Type | Polymer-Lipid Hybrid [2] [3] | Molecular Cocrystal [1] | Lipid-based [4] |
| Particle Size | 266.9 ± 4.61 nm [2] | Information Not Provided | Information Not Provided |
| Encapsulation Efficiency | 59.1 ± 2.57 mg/mL [2] | Not Applicable | Information Not Provided |
| In Vitro Drug Release | ~100% at 90 min (pH 1.2) and 600 min (pH 6.8) [2] | Information Not Provided | 86.7% release [4] |
| Permeability Enhancement | Increased penetration in everted intestinal sac model [3] | 2-fold increase compared to pure drug [1] | Information Not Provided |
| In Vivo Performance (AUC) | 5.6-fold increase [2] | Information Not Provided | 3.54-fold higher bioavailability [4] |
Here is a detailed methodology for preparing this compound-loaded hybrid nanoparticles using the double emulsion solvent evaporation technique, as described in the research [3].
Materials:
Optimization Workflow: The diagram below outlines the key stages of the formulation process and the critical parameters to control at each step.
Procedure:
After preparation, comprehensively characterize your formulation using these techniques [2] [3]:
The following table summarizes key quantitative findings from recent clinical studies on Ribociclib-induced cutaneous adverse reactions, providing a foundation for safety monitoring and study design [1].
| Characteristic | Findings from Real-World Cohort Study (n=91) |
|---|---|
| Overall Incidence of CAEs | 14.3% (13 out of 91 patients) |
| Most Frequent CAE Types | Eczematous dermatitis (53.8%), Maculo-papular reaction (15.4%) |
| Median Time to Onset | 3.9 months (mean) |
| Severity (Grade) | G3 in 8 cases, G2 in 4 cases, G1 in 1 case |
| Most Common Symptom | Pruritus (reported in 100% of patients with CAEs) |
| Impact on Treatment | Interdisciplinary management prevented permanent discontinuation in most patients |
| Progression-Free Survival (PFS) | Better PFS curves for patients experiencing CAEs (P = .04) at median follow-up of 20 months |
An integrated management approach is critical for controlling SCARs and maintaining patients on protocol-defined therapy.
Dose Modification Guidelines: The standard protocol is to manage adverse reactions through dose interruptions and/or reductions rather than immediate, permanent discontinuation [2]. The recommended starting dose for advanced breast cancer is 600 mg (three 200 mg tablets) once daily for 21 days, followed by 7 days off [3]. In cases of severe or intolerable skin toxicity, a structured dose reduction is advised [3] [2]. If a dose reduction below 200 mg/day is required, treatment should be discontinued [2].
Dermatological Interventions: A combination of therapies is typically employed [1] [4]:
Case reports document the occurrence of vitiligo-like lesions, an under-recognized adverse effect. One case study reported onset approximately two months after initiating this compound, presenting with intense pruritus, xerosis, paresthesia, and subsequent hypopigmented macules on the face and upper extremities [4].
Proper management of CAEs is clinically significant. A retrospective analysis suggested that patients who experienced CAEs and were managed with the described integrated approach had better progression-free survival curves compared to those without CAEs, though this observation requires further validation [1]. Furthermore, a post-hoc analysis of the NATALEE trial indicated that in the early breast cancer setting, dose reductions of this compound to manage adverse events did not negatively impact efficacy (invasive disease-free survival), underscoring that maintaining treatment at a tolerated dose is a viable strategy [2].
The following diagram illustrates the logical workflow and decision-making process for managing a severe cutaneous adverse reaction in a patient or study subject receiving this compound, integrating the protocols described above.
The table below summarizes the comparative efficacy and safety data for Ribociclib and Palbociclib from key real-world studies and clinical trials.
| Aspect | This compound | Palbociclib | Context & Notes |
|---|---|---|---|
| Median PFS (1st-line + Letrozole) | 27 months [1] | 20 months [1] | Real-world study (120 pts). Difference was not statistically significant (p=0.25) [1]. |
| Median PFS (1st-line + Letrozole) | 42.93 months [2] | 39.40 months [2] | Prospective Indian cohort (60 pts). Difference was not statistically significant (p=0.26) [2]. |
| Overall Survival (OS) | 3-year OS: 87% [1] | 3-year OS: 55.5% [1] | Real-world study. Difference was statistically significant (p=0.03) [1]. |
| Overall Survival (OS) | Median OS: 45.51 months [2] | Median OS: 41.98 months [2] | Prospective Indian cohort. Difference was not statistically significant (p=0.15) [2]. |
| Common Adverse Events | Neutropenia, hepatotoxicity, prolonged QTc interval [2] [3] | Neutropenia [4] [2] | |
| Grade 3/4 Neutropenia | 6% [2] | 16% [2] | 38% rate reported in another Palbociclib study (n=53) [4]. |
| Dose Adjustments | 3% of patients [2] | 16% of patients [2] | Due to adverse events. |
This compound and Palbociclib share a common mechanism of action as CDK4/6 inhibitors. The diagram below illustrates this pathway and its role in the standard management of HR+/HER2- metastatic breast cancer.
The table below summarizes the key OS findings from the three pivotal phase III MONALEESA trials.
| Trial (Population) | Treatment Regimen | Control Arm | Median OS (Months) | Hazard Ratio (HR) for OS | References |
|---|---|---|---|---|---|
| MONALEESA-2 (Postmenopausal, 1L) | Ribociclib + Letrozole | Letrozole | 63.9 vs. 51.4 | 0.765 (95% CI: 0.628-0.932) | [1] [2] |
| MONALEESA-3 (Postmenopausal, 1L subgroup) | This compound + Fulvestrant | Fulvestrant | 67.6 vs. 51.8 | 0.673 (95% CI: 0.504-0.899) | [3] [2] |
| MONALEESA-7 (Premenopausal, 1L) | This compound + NSAI + Goserelin | NSAI + Goserelin | 58.7 vs. 47.7* | 0.798 (95% CI: 0.615-1.035) | [4] [2] |
Note: The OS benefit in the MONALEESA-7 ITT population was statistically significant at the primary analysis (HR=0.71; 95% CI: 0.54-0.95). The extended follow-up result shown here is observational. [4] [2]
The MONALEESA trials shared core design principles while investigating different patient populations and endocrine therapy (ET) partners.
Key Methodological Details:
Further analyses explored the consistency of this compound's benefit across different patient subgroups and biological markers.
Key Findings from Subgroup Analyses:
When considering this compound in the context of other CDK4/6 inhibitors, both efficacy and safety profiles are important.
| Aspect | Real-World Evidence (Metastatic Setting) | Clinical Trial (Early Breast Cancer - NATALEE) |
|---|
| Study Context | • Population: HR+/HER2- Metastatic Breast Cancer (MBC) [1] • Regimen: this compound or Palbociclib + Fulvestrant [1] • Design: Multicenter, retrospective cohort [1] | • Population: HR+/HER2- Early Breast Cancer (EBC) at high risk of recurrence [2] [3] • Regimen: this compound + Non-Steroidal Aromatase Inhibitor (NSAI) [3] • Design: International, open-label, randomized Phase 3 trial [3] | | Key Efficacy Results | • Median PFS: 12.9 months (entire cohort) [1] • Median OS: 48.5 months (this compound + Fulvestrant) [1] • Efficacy in Resistant Disease: Lower PFS in primary endocrine-resistant disease [1] | • iDFS Hazard Ratio: 0.716 (95% CI, 0.618-0.829); 28.4% risk reduction [2] [4] • 5-Year iDFS Rate: 85.5% (vs. 81.0% with NSAI alone) [4] • OS Trend: HR 0.800 (95% CI, 0.637-1.003); positive trend [2] | | Safety Profile | Information not specified in the retrieved results. | • No new safety signals after treatment completion [2]. • No cumulative toxicity or delayed effects observed post-treatment [2]. | | Key Comparisons | • No significant difference in PFS or OS between this compound and Palbociclib when combined with Fulvestrant [1]. | • Consistent iDFS benefit across all subgroups, including node-negative patients (HR, 0.606) [2] [4]. |
To accurately interpret the data in the table, it is essential to understand the distinct designs and patient populations of these studies.
The real-world data comes from a multicenter, retrospective cohort study conducted by the Turkish Oncology Group (TOG) [1].
The NATALEE trial is a pivotal Phase 3, randomized, open-label study investigating this compound in a curative setting [3].
The following workflow diagram illustrates the design and primary outcomes of the NATALEE trial.
The data reveals critical insights for researchers and drug development professionals:
The table below summarizes key efficacy outcomes for ribociclib in patients with visceral metastases from pivotal clinical trials.
| Trial / Analysis | Patient Population | Treatment Arms | Key Efficacy Endpoints |
|---|---|---|---|
| MONALEESA Pooled Analysis [1] | 1L pre- and postmenopausal patients with visceral metastases (n=709) from MONALEESA-2, -3, -7 | This compound + Endocrine Therapy (ET) vs Placebo + ET | Median OS: >60 months at 72 months median follow-up (Exploratory analysis) |
| MONALEESA-3 [1] | 1L/2L postmenopausal patients with visceral metastases (n=440) | This compound + Fulvestrant vs Placebo + Fulvestrant | Median OS: 41.0 mo vs 39.4 mo; HR=0.804 (Exploratory analysis) |
| RIGHT Choice (Phase II) [2] | Premenopausal patients with aggressive disease (incl. visceral crisis), without visceral crisis subgroup (n=116) | This compound + AI + goserelin vs Combination Chemotherapy | Median PFS: 24.0 mo vs 12.8 mo; HR=0.42 (95% CI: 0.25-0.70) |
| Real-World Study (Pakistan) [3] | Patients with visceral metastatic disease (n=27) | This compound + ET | Median PFS: Shorter vs non-visceral disease. Median OS: 30.8 months (Overall cohort) |
Understanding the design of the cited trials is crucial for interpreting the data.
MONALEESA Trials (Pooled Analysis)
RIGHT Choice Trial
The efficacy of CDK4/6 inhibitors like this compound is rooted in their mechanism of action, but understanding resistance is key for drug development.
Primary Mechanism: this compound is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases, when complexed with cyclin D, phosphorylate and inactivate the retinoblastoma (Rb) protein, driving cell cycle progression from the G1 to S phase. By inhibiting CDK4/6, this compound prevents Rb phosphorylation, leading to G1 cell cycle arrest and cellular senescence [4] [5].
Emerging Understanding of Resistance and Facilitation: Preclinical research indicates that, under this compound pressure, a fascinating interaction can occur between sensitive and resistant cell lineages. Resistant cells have been shown to facilitate the survival and growth of sensitive cells.
| Aspect | Key Findings | Context & Comparative Data |
|---|---|---|
| Sleep Quality | Associated with fewer insomnia problems and better sleep quality compared to other CDK4/6 inhibitors [1]. | Based on real-world data using the Pittsburgh Sleep Quality Index (PSQI) [1]. |
| Global QoL Impact | No significant difference in patient-reported QoL was found between treatment arms in clinical trials [2]. | Consistent finding across the MONALEESA trials, indicating QoL is maintained on therapy [2]. |
| Fatigue & Mental Health | Mental fatigue and loss of appetite were identified as negative predictors of patient survival [1]. | Assessed via the EORTC QLQ-C30 and DASS-21 questionnaires; comorbidities worsen fatigue and depression/stress scores [1]. |
| Overall Survival (OS) | Demonstrates significant OS benefit in phase 3 trials [3] [4]. A network meta-analysis found no statistically significant difference in OS between the three CDK4/6 inhibitors [5]. | - MONALEESA-2 (Postmenopausal): Median OS of 63.9 months with this compound + letrozole [3].
The data in the comparison guide comes from robust clinical study designs. Here are the methodologies for the key experiments cited:
The following diagram illustrates the logical relationship between CDK4/6 inhibitor treatment, the key quality of life domains assessed, and the resulting patient outcomes, based on the methodologies described in the studies [1].
For researchers and drug development professionals, the data suggests several key points:
The long-term benefit of this compound is evident in both the early (adjuvant) and advanced/metastatic breast cancer settings. The tables below summarize the key efficacy and safety data from major clinical trials.
| Endpoint | This compound + ET | ET Alone | Hazard Ratio (HR) & 95% CI | Absolute Improvement |
|---|---|---|---|---|
| 5-year iDFS (Invasive Disease-Free Survival) | 85.5% | 81.0% | HR=0.716 (0.618-0.829) | 4.5% |
| 5-year iDFS - Node-Negative (N0) | - | - | HR=0.606 (0.372-0.986) | 5.7% |
| 5-year iDFS - Node-Positive (N1-3) | - | - | HR=0.737 (0.631-0.860) | 4.4% |
| Distant DFS (Distant Disease-Free Survival) | - | - | HR=0.709 (0.608-0.827) | - |
| Overall Survival (OS) (Trend, data immature) | 94.1% (5-yr rate) | 92.5% (5-yr rate) | HR=0.800 (0.637-1.003) | - |
Table 2: Comparative Efficacy and Safety of CDK4/6 Inhibitors in Advanced/Metastatic Breast Cancer (Network Meta-Analyses) [3] [4] [5]
| Parameter | This compound + ET | Palbociclib + ET | Abemaciclib + ET | Comparative Findings |
|---|---|---|---|---|
| Overall Survival (OS) | Significant benefit shown in pivotal trials [4] [1] | - | - | No statistically significant difference in OS between the three CDK4/6 inhibitors was found in network meta-analyses [4]. |
| Progression-Free Survival (PFS) | - | - | - | All CDK4/6i + ET are superior to ET alone. One analysis ranked abemaciclib + AI and palbociclib + AI highest for PFS [3]. |
| Key Safety Profile | Manageable neutropenia; QTc interval prolongation [6] | More neutropenia [4] | More GI toxicity (diarrhea) [4] | Safety Differences: Abemaciclib had more GI toxicity. Palbociclib caused more neutropenia. Treatment discontinuation due to AEs was higher with abemaciclib [4]. |
The data in this guide is derived from large, randomized Phase III clinical trials and subsequent meta-analyses. Below are the methodologies for the key studies cited.
This compound is a highly selective, orally bioavailable dual inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). The following diagram illustrates its mechanism of action within the cancer cell cycle.
The diagram above illustrates how this compound targets the core cell cycle machinery. In cancer cells, this compound inhibits the Cyclin D-CDK4/6 complex, preventing the phosphorylation and inactivation of the retinoblastoma (Rb) protein. Active Rb continues to suppress the E2F transcription factor, thereby halting the transition from the G1 to the S phase and inducing cell cycle arrest [7] [6].
Understanding this compound's properties is crucial for clinical management [6]:
For researchers and drug developers, the long-term data solidifies this compound's profile as a foundational therapy in HR+/HER2- breast cancer. Its key differentiators include: